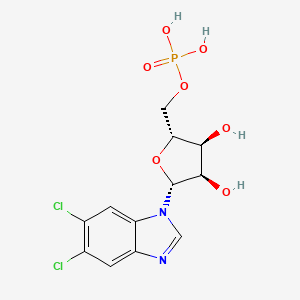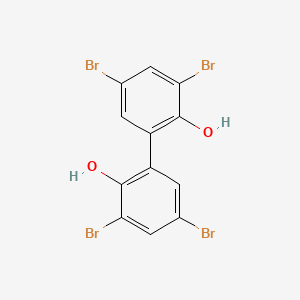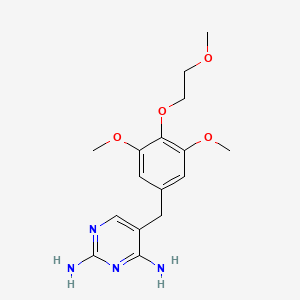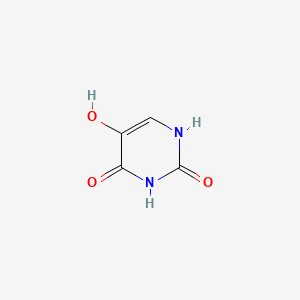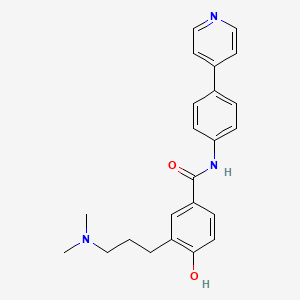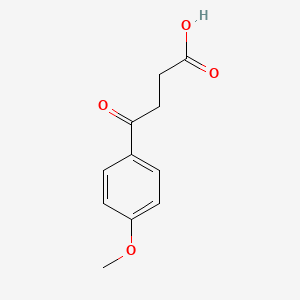
3-(4-甲氧基苯甲酰)丙酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxybenzoyl)propionic acid often involves regiospecific reactions, where the correct identification of the regioisomer formed is critical. Spectroscopic techniques alone may not suffice for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis for definitive identification. Such compounds are synthesized through various reactions that emphasize the precision and regiospecific nature of organic synthesis processes (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxybenzoyl)propionic acid and its derivatives is characterized by specific spatial arrangements and conformations. For instance, the propionic acid group may adopt a gauche conformation relative to its bond connections, influencing the overall molecular geometry. Crystal structure analysis provides insights into the molecular conformation, highlighting the importance of hydrogen bonding and other weak interactions in determining the molecular structure (Ngah et al., 2006).
Chemical Reactions and Properties
Compounds like 3-(4-Methoxybenzoyl)propionic acid participate in various chemical reactions that underline their reactivity and potential for functional group transformations. These reactions can lead to the formation of structurally complex and diverse molecules, demonstrating the compound's versatility in organic synthesis. The study of these chemical reactions provides valuable information on the potential chemical behavior and reactivity patterns of such compounds (Bänziger et al., 2000).
Physical Properties Analysis
The physical properties of 3-(4-Methoxybenzoyl)propionic acid derivatives, such as solubility, crystallinity, and thermal stability, are influenced by structural features like methoxy substitution. These properties are critical for understanding the material characteristics and for tailoring these compounds for specific applications. Research into the physical properties of these compounds sheds light on how structural modifications can impact their physical behavior and stability (Nagata, 2000).
科学研究应用
分子结构和晶体学
- 与3-(4-甲氧基苯甲酰)丙酸相关的化合物的分子结构,如3-[3-(4-甲氧基苯甲酰)硫脲]丙酸,已在晶体学中进行了研究。这些研究详细描述了分子的构象和氢键模式,这对于理解它们的化学性质和潜在应用至关重要(Ngah, Darman, & Yamin, 2006)。
有机合成和化学反应
- 已对通过Friedel-Crafts反应合成β-(4-甲氧基苯甲酰)-丙酸进行了研究,为创造3-(4-甲氧基苯甲酰)丙酸衍生物的方法提供了见解(Desai & Wali, 1937)。
- 已探讨了合成3-(3,4-二羟基苯基)-丙酸衍生物,展示了创造具有不同官能团的各种化合物的潜力,用于不同应用(Mikolasch et al., 2002)。
材料科学和聚合物
- 关于涉及3-(4-羟基苯基)丙酸的共聚酯的合成、表征和降解的研究突出了其在生物降解聚合物开发中的作用(Nagata, 2000)。
- 涉及对p-苯甲酸进行化妆品用途的生物活性(共)寡酯的研究展示了3-(4-甲氧基苯甲酰)丙酸衍生物在受控释放系统中的潜力(Maksymiak et al., 2020)。
包封和受控释放
- 已对将香草酸等风味分子封装到分层无机纳米颗粒中进行了研究,这可能对食品行业中风味的受控释放产生影响(Hong, Oh, & Choy, 2008)。
安全和危害
属性
IUPAC Name |
4-(4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDIBZSUZNVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185432 | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)propionic acid | |
CAS RN |
3153-44-4 | |
| Record name | 4-Methoxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3153-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxybenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-Methoxybenzoyl)propionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN7GHW7M6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

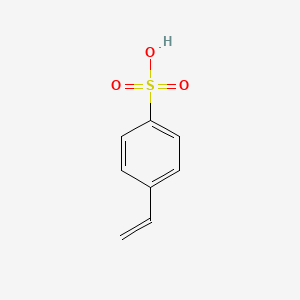
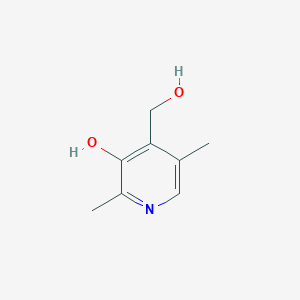
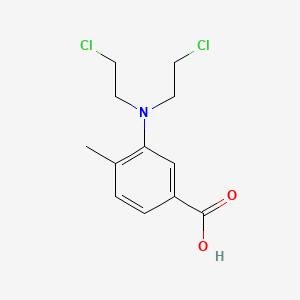

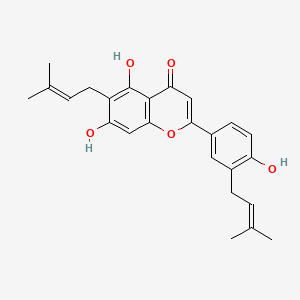
![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
